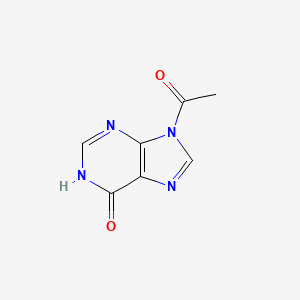

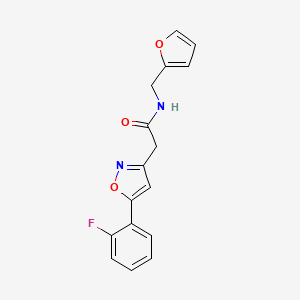

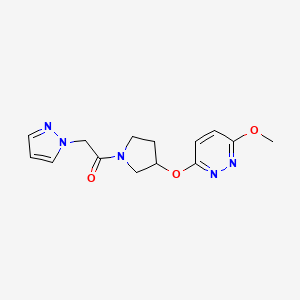

9-Acetyl-1H-purin-6(9H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 9-Acetyl-1H-purin-6(9H)-one involves various chemical processes, including phase transfer catalysis for selective alkylation at the 9 position of the guanine ring, starting from N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide (Suárez et al., 2012). Another approach includes the reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids to synthesize 1,2,9-trisubstituted purin-6(9H)-ones, showcasing the effectiveness of heteropolyacid catalysts (Fang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives reveals complex hydrogen-bonding schemes. Studies show two-dimensional layers tightly connected by strong hydrogen bonds, alongside weaker bonds and π-π interactions. These interactions contribute significantly to the stability and reactivity of the compounds (Atria et al., 2010).

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Research

NMR spectroscopy techniques, notably 1H NMR, have been extensively applied in the analysis of biomolecules and polymers such as chitin and chitosan, providing insights into their degree of N-acetylation. This measure is critical in determining the biopolymer's properties and potential applications in various fields, including biomedicine and agriculture (Kasaai, 2010).

Glycoprotein Analysis for Disease Biomarkers

1H-NMR has been pivotal in analyzing serum and plasma glycoproteins to search for robust biomarkers of diseases. This technique is instrumental in characterizing glycoproteins, leading to the identification of GlycA as a marker of systemic inflammation, showing potential in the diagnosis and monitoring of various diseases including cancer and metabolic disorders (Fuertes-Martín et al., 2020).

Metabolic Profiling in Clinical and Biomedical Studies

In vivo MRS techniques, such as 1H, 13C, and 31P MRS, are employed to study metabolic changes in tissues, offering insights into lipid content, metabolite levels, and ATP synthesis rates. These studies facilitate the understanding of disease pathophysiology and the development of biomarkers for clinical diagnostics (Hwang, 2015).

Autism Spectrum Disorders (ASD) Research

1H-MRS has also been used to quantify biochemical and metabolite concentration levels in individuals with ASD, providing evidence of widespread reductions in certain metabolites that reflect impaired neuronal function and metabolism, offering pathways to better understand and potentially treat ASD (Baruth et al., 2013).

Acetylation Studies in Cellular Proteins

Research on acetylation, a post-translational modification of proteins, reveals its significance in regulating various cellular pathways including gene expression and protein synthesis. Aspirin, for example, is known to acetylate multiple cellular proteins, impacting their function and potentially leading to beneficial or adverse effects (Alfonso et al., 2009).

properties

IUPAC Name |

9-acetyl-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHKDVSDWIISHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC2=C1N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Acetyl-1H-purin-6(9H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)